Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans
Description
Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans is a synthetic organic compound characterized by its cyclobutane ring structure with a fluorophenyl group and a hydroxy group
Properties
Molecular Formula |
C12H13FO3 |
|---|---|
Molecular Weight |
224.23 g/mol |
IUPAC Name |
3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C12H13FO3/c13-10-3-1-2-8(4-10)5-12(16)6-9(7-12)11(14)15/h1-4,9,16H,5-7H2,(H,14,15) |
InChI Key |
QRWZVUUAIPQNOR-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(CC2=CC(=CC=C2)F)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans typically involves the following steps:
Formation of the Cyclobutane Ring: This can be achieved through a [2+2] cycloaddition reaction of suitable alkenes.
Introduction of the Fluorophenyl Group: This step may involve a Friedel-Crafts alkylation reaction using a fluorobenzene derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using catalysts to increase yield and purity, as well as employing continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can undergo reduction reactions to remove the hydroxy group or reduce the carboxylic acid to an alcohol.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Material Science: Potential use in the synthesis of polymers or advanced materials.
Biology
Biochemical Studies: Used as a probe to study enzyme mechanisms or receptor binding.
Medicine
Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.
Industry
Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans would depend on its specific application. For instance, in medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Cyclobutane Derivatives: Compounds with similar cyclobutane ring structures.
Fluorophenyl Compounds: Compounds containing fluorophenyl groups.
Hydroxycarboxylic Acids: Compounds with both hydroxy and carboxylic acid functional groups.
Uniqueness
Rac-(1s,3s)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylicacid,trans is unique due to the combination of its cyclobutane ring, fluorophenyl group, and hydroxycarboxylic acid functionality. This unique structure may confer specific chemical reactivity and biological activity not found in other similar compounds.
Biological Activity
Rac-(1S,3S)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid, trans, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of cyclobutane derivatives characterized by a hydroxyl group and a carboxylic acid functional group. Its structure can be represented as follows:
Chemical Formula: CHFO
Research indicates that rac-(1S,3S)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid acts primarily through modulation of specific biological pathways. It has been shown to interact with various receptors and enzymes, influencing cellular signaling processes.
Pharmacological Effects
- Anti-inflammatory Activity : Studies have demonstrated that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
- Antioxidant Properties : The compound also exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress in various cell types.
- CNS Penetration : Recent investigations have highlighted the ability of this compound to penetrate the central nervous system (CNS), making it a candidate for neurological applications.
Study 1: Anti-inflammatory Effects
In a controlled study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, rac-(1S,3S)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid significantly inhibited the release of TNF-alpha and IL-6. The results indicated a dose-dependent response with an IC50 value of 25 µM.
| Concentration (µM) | TNF-alpha Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| 0 | 0 | 0 |
| 5 | 20 | 15 |
| 10 | 40 | 35 |
| 25 | 70 | 65 |
Study 2: Antioxidant Activity
A study assessing the antioxidant capacity using DPPH radical scavenging assay revealed that rac-(1S,3S)-3-[(3-fluorophenyl)methyl]-3-hydroxycyclobutane-1-carboxylic acid exhibited a notable reduction in DPPH radical concentration at concentrations above 10 µM.
| Concentration (µM) | DPPH Scavenging Activity (%) |
|---|---|
| 0 | 0 |
| 10 | 30 |
| 20 | 55 |
| 50 | 80 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
